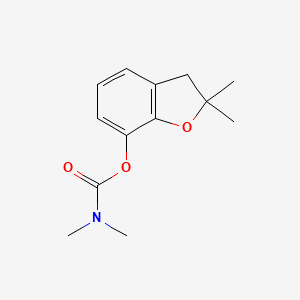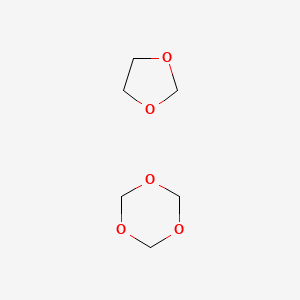
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ethyl groups and ammonium ions, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide typically involves the reaction of triethylamine with ethyl iodide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{N(CH}_2\text{CH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{I} \rightarrow \text{N(CH}_2\text{CH}_3\text{)}_4^+ \text{I}^- ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism by which 7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide exerts its effects involves interactions with specific molecular targets. The compound is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These interactions lead to various physiological effects, including vasodilation and inhibition of certain cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylammonium iodide: A quaternary ammonium compound with similar structural features.
Tetramethylammonium hydroxide: Another quaternary ammonium compound with different functional groups.
Uniqueness
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide is unique due to its specific arrangement of ethyl groups and ammonium ions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
77967-20-5 |
|---|---|
Formule moléculaire |
C40H90I4N4 |
Poids moléculaire |
1134.8 g/mol |
Nom IUPAC |
8-[diethyl-[6-(triethylazaniumyl)hexyl]azaniumyl]octyl-diethyl-[6-(triethylazaniumyl)hexyl]azanium;tetraiodide |
InChI |
InChI=1S/C40H90N4.4HI/c1-11-41(12-2,13-3)35-29-25-27-33-39-43(17-7,18-8)37-31-23-21-22-24-32-38-44(19-9,20-10)40-34-28-26-30-36-42(14-4,15-5)16-6;;;;/h11-40H2,1-10H3;4*1H/q+4;;;;/p-4 |
Clé InChI |
FYBZXRCZUOMVNQ-UHFFFAOYSA-J |
SMILES canonique |
CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CCCCCCCC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[I-].[I-].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)








![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)


